3-(3,4-Dichlorophenoxy)propan-1-amine
Overview
Description
3-(3,4-Dichlorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of a dichlorophenoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenoxy)propan-1-amine typically involves the reaction of 3,4-dichlorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom on the propyl chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The dichlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenoxy)propan-1-amine
- 3-(3,5-Dichlorophenoxy)propan-1-amine
- 3-(4-Chlorophenoxy)propan-1-amine
Comparison
3-(3,4-Dichlorophenoxy)propan-1-amine is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, such as 3-(2,4-Dichlorophenoxy)propan-1-amine, the 3,4-dichloro substitution pattern may result in different biological activities and chemical properties.
Properties
IUPAC Name |
3-(3,4-dichlorophenoxy)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFORTINBLQENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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